(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated thiazole.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the thiazole-pyridine intermediate and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, reduced nitriles, and hydrogenated products.
Substitution: Various substituted thiazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole and pyridine rings, which are common in bioactive molecules, makes it a promising candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole and pyridine rings could facilitate binding to specific molecular targets, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile: can be compared with other thiazole or pyridine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-22-16-6-4-14(5-7-16)17-12-23-18(21-17)15(10-19)9-13-3-2-8-20-11-13/h2-9,11-12H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFDVOPQBOGLBR-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CN=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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